Aak1-IN-1
Overview
Description
This compound has shown significant promise in the treatment of neuropathic pain, a condition that affects the somatosensory system and can result from various diseases or injuries . BMS-986176 has advanced into phase II human trials due to its efficacy in preclinical models and favorable pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-986176 involves the preparation of (S)-1-((2’,6-bis(difluoromethyl)-[2,4’-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine. This process includes several key steps:
Formation of the bipyridine core: The bipyridine core is synthesized through a series of reactions involving the coupling of pyridine derivatives.
Introduction of difluoromethyl groups: Difluoromethyl groups are introduced using appropriate fluorinating agents under controlled conditions.
Attachment of the amine side chain: The amine side chain is attached through nucleophilic substitution reactions, followed by purification and isolation of the final product.
Industrial Production Methods
Industrial production of BMS-986176 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-986176 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and bipyridine moieties.
Reduction: Reduction reactions can occur at the difluoromethyl groups, leading to the formation of corresponding fluorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bipyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under appropriate conditions
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxidized bipyridine compounds, and substituted bipyridine analogs .
Scientific Research Applications
BMS-986176 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of AAK1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes involving endocytosis and receptor trafficking.
Medicine: Primarily researched for its potential in treating neuropathic pain, diabetic peripheral neuropathic pain, and post-herpetic neuralgia
Industry: Explored for its potential use in developing new therapeutic agents targeting AAK1
Mechanism of Action
BMS-986176 exerts its effects by selectively inhibiting adaptor-associated kinase 1 (AAK1). AAK1 is involved in the regulation of clathrin-mediated endocytosis, a process crucial for receptor trafficking and signal transduction. By inhibiting AAK1, BMS-986176 modulates the endocytosis of receptors, particularly those involved in pain signaling pathways. This leads to reduced receptor clearance and enhanced receptor signaling, thereby alleviating neuropathic pain .
Comparison with Similar Compounds
BMS-986176 is compared with other AAK1 inhibitors such as compounds 43 and 58. These compounds also exhibit high selectivity and potency but differ in their pharmacokinetic profiles and preclinical toxicity characteristics . Compound 58, for instance, is a central pyridine isomer of BMS-986176 and shows higher in vitro potency but requires lower plasma exposure to achieve similar efficacy in animal models . both compounds 43 and 58 have inferior preclinical toxicity profiles compared to BMS-986176 .
Similar Compounds
Compound 43: Another AAK1 inhibitor with good efficacy in neuropathic pain models but higher preclinical toxicity.
Compound 58: A central pyridine isomer of BMS-986176 with higher potency but also higher toxicity
BMS-986176 stands out due to its balanced profile of efficacy, selectivity, and safety, making it a promising candidate for further development in the treatment of neuropathic pain.
Properties
IUPAC Name |
(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAHOQATMSONTM-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1815613-42-3 | |
Record name | BMS-986176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1815613423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4RLM5X6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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